N-ethyl-1-(6-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide
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Overview
Description
N-ETHYL-1-(6-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a piperidine ring, a thiazolopyrimidine core, and various functional groups such as carbamoyl and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ETHYL-1-(6-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolopyrimidine ring.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Functional Group Modifications: The ethyl group, carbamoyl group, and carboxamide group are introduced through various organic reactions such as alkylation, amidation, and carbamoylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to ensure efficient production. Scale-up processes are designed to maintain consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-ETHYL-1-(6-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-ETHYL-1-(6-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its potential effects on various physiological processes.
Biochemistry: It is used to study enzyme interactions and metabolic pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-ETHYL-1-(6-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-ETHYL-1-(6-{[(4-METHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE
- N-ETHYL-1-(6-{[(4-PROPYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE
Uniqueness
N-ETHYL-1-(6-{[(4-ETHYLPHENYL)CARBAMOYL]METHYL}-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its structural configuration
Properties
Molecular Formula |
C23H28N6O3S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-ethyl-1-[6-[2-(4-ethylanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C23H28N6O3S/c1-3-15-7-9-17(10-8-15)26-18(30)13-29-14-25-20-19(22(29)32)33-23(27-20)28-11-5-6-16(12-28)21(31)24-4-2/h7-10,14,16H,3-6,11-13H2,1-2H3,(H,24,31)(H,26,30) |
InChI Key |
YDAGWPNLBBSWPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC(C4)C(=O)NCC |
Origin of Product |
United States |
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